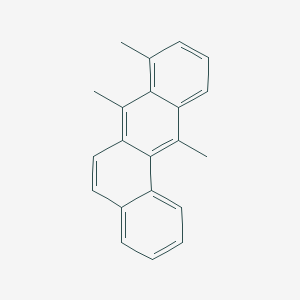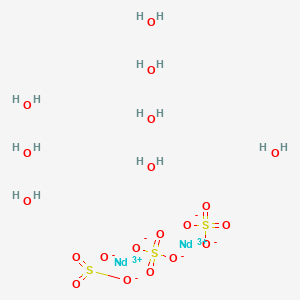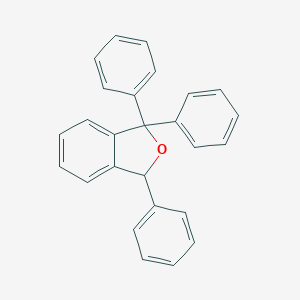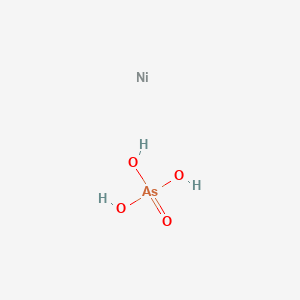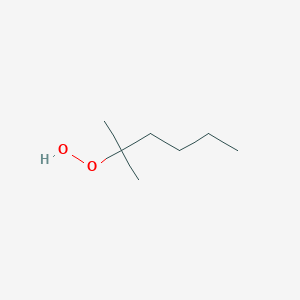
2-Methylhexane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexane-2-peroxol is a peroxide compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is highly reactive and can be synthesized through various methods.
Mechanism Of Action
2-Methylhexane-2-peroxol acts as a radical initiator by decomposing into free radicals upon heating. These free radicals can then initiate chain reactions in various chemical reactions. In biological systems, 2-Methylhexane-2-peroxol can cause oxidative stress by generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids.
Biochemical And Physiological Effects
In biological systems, 2-Methylhexane-2-peroxol has been shown to induce oxidative stress and cause cell death. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been used in the study of aging and age-related diseases due to its ability to induce oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Methylhexane-2-peroxol in lab experiments is its high reactivity, which makes it an effective radical initiator. However, its explosive nature requires careful handling and storage. In addition, its ability to induce oxidative stress can make it difficult to study specific biological processes without causing unwanted effects.
Future Directions
Future research on 2-Methylhexane-2-peroxol could focus on its potential therapeutic applications in cancer treatment and in the study of aging and age-related diseases. In addition, further investigation into its mechanism of action and its effects on biological systems could lead to a better understanding of oxidative stress and its role in disease development. Finally, the development of safer and more efficient methods for synthesizing and handling 2-Methylhexane-2-peroxol could facilitate its use in scientific research.
Synthesis Methods
2-Methylhexane-2-peroxol can be synthesized through the reaction of hydrogen peroxide with 2-methylhexene. The reaction is exothermic and requires careful handling due to the explosive nature of the peroxide compound. Other methods of synthesis include the reaction of tert-butyl hydroperoxide with 2-methylpentene and the reaction of peracetic acid with 2-methylhexene.
Scientific Research Applications
2-Methylhexane-2-peroxol has been extensively used in scientific research as a radical initiator and as a source of free radicals. It is commonly used in polymerization reactions, oxidation reactions, and in the synthesis of organic compounds. It has also been used in the study of oxidative stress and its effects on biological systems.
properties
CAS RN |
14474-79-4 |
|---|---|
Product Name |
2-Methylhexane-2-peroxol |
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
2-hydroperoxy-2-methylhexane |
InChI |
InChI=1S/C7H16O2/c1-4-5-6-7(2,3)9-8/h8H,4-6H2,1-3H3 |
InChI Key |
VERXWMXNIBWXFV-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)OO |
Canonical SMILES |
CCCCC(C)(C)OO |
synonyms |
1,1-Dimethylpentyl hydroperoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





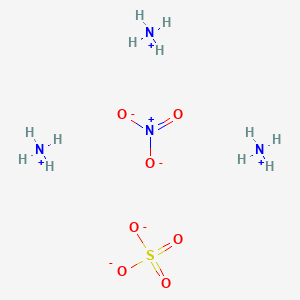

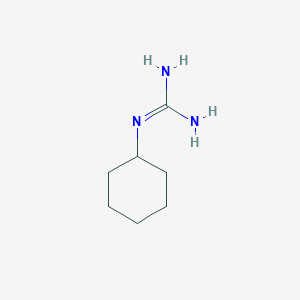
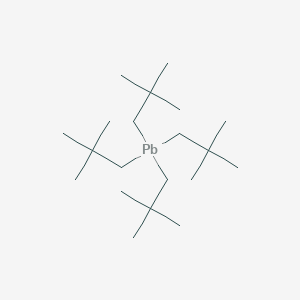
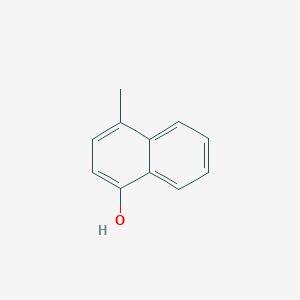
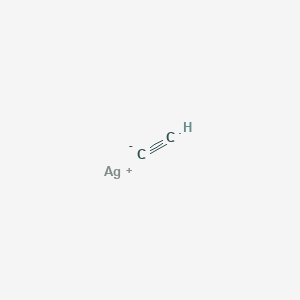
![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
